molecular formula C15H20Cl2N2O2 B7823783 alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride CAS No. 75536-36-6

alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride

Cat. No.: B7823783
CAS No.: 75536-36-6
M. Wt: 331.2 g/mol
InChI Key: MMVDPROQZNDCDP-UHFFFAOYSA-N
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Description

Alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride is a synthetic organic compound known for its significant biological and chemical applications. This compound consists of an imidazole ring, a chlorophenoxy group, and a tert-butyl group, making it versatile in its interactions and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Imidazole Formation: : The imidazole ring is formed by the cyclization of diaminomaleonitrile with an aldehyde under acidic or basic conditions.

  • Chlorophenoxy Addition: : The 4-chlorophenoxy group is introduced via nucleophilic substitution reactions.

  • tert-Butyl Introduction: : The tert-butyl group is added through Friedel-Crafts alkylation using tert-butyl chloride and an aluminum chloride catalyst.

  • Hydroxylation: : Finally, the ethanol group is added through a hydroxylation reaction using a suitable oxidizing agent.

Industrial Production Methods

The compound is synthesized on an industrial scale using batch or continuous flow reactors to ensure high yield and purity. The process involves careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized to form various imidazole derivatives.

  • Reduction: : Can be reduced to modify its chemical properties and improve its solubility.

  • Substitution: : Nucleophilic and electrophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, nitriles, and sulfates.

Major Products

  • Oxidized Derivatives: : Formation of imidazole-4,5-dicarboxylic acid.

  • Reduced Forms: : Alcohols and amines derivatives.

  • Substituted Products: : Introduction of aromatic or alkyl groups.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst in various organic transformations.

  • Synthetic Intermediates: : Acts as a building block for synthesizing more complex molecules.

Biology

  • Enzyme Inhibition: : Inhibits specific enzymes involved in metabolic pathways.

  • Antimicrobial Activity: : Demonstrates activity against various bacterial and fungal strains.

Medicine

  • Pharmacology: : Used in the development of new drugs targeting specific pathways.

  • Therapeutic Uses:

Industry

  • Chemical Manufacturing: : Used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through binding to specific molecular targets, such as enzymes and receptors. This binding inhibits or activates certain pathways, leading to the observed biological effects. The imidazole ring plays a crucial role in the interaction with these molecular targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(tert-Butyl)-beta-(4-methoxyphenoxy)-1H-imidazol-1-ethanol monohydrochloride

  • Beta-(4-chlorophenyl)-alpha-(1H-imidazol-1-yl)-ethanol monohydrochloride

Uniqueness

Compared to similar compounds, alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride offers higher stability, improved binding affinity, and greater biological activity. The presence of the chlorophenoxy group enhances its reactivity and allows for a broader range of chemical modifications, making it highly valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2.ClH/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12;/h4-10,13-14,19H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVDPROQZNDCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(N1C=CN=C1)OC2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996998
Record name 1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75536-36-6
Record name 1H-Imidazole-1-ethanol, β-(4-chlorophenoxy)-α-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75536-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(tert-Butyl)-beta-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075536366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(tert-butyl)-β-(4-chlorophenoxy)-1H-imidazol-1-ethanol monohydrochloride
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